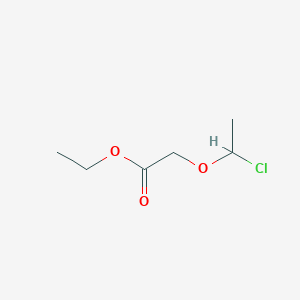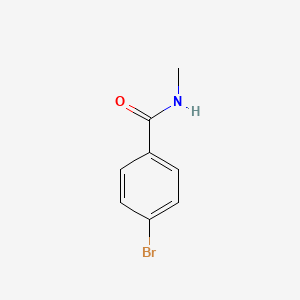
1-Octylpyridinium bromide
Overview
Description
1-Octylpyridinium bromide (OPB) is a quaternary ammonium salt that is used as an ionic surfactant in a variety of applications. It is a colorless, water-soluble compound with a molecular weight of 265.2 g/mol. OPB is an important surfactant used in many different industries, including pharmaceuticals, cosmetics, and food. OPB has a number of properties that make it a useful surfactant, including its low toxicity, good solubility in both water and organic solvents, and its amphiphilic nature.
Scientific Research Applications
Preservation of Bacterial Composition in Fecal Samples
N-octylpyridinium bromide has been used in a novel method for the preservation of bacterial composition in fecal samples . This method allows fecal samples to be transported and stored at room temperature for up to at least 14 days . This is particularly useful for large-scale metagenomic studies and the development of clinical/commercial personal metagenomic sequencing .
Role in Metagenomic Analyses
The compound plays a significant role in metagenomic analyses . It is used in a preservation protocol that ensures the generation of standardized and reproducible metagenomic sequencing data quality . This is especially important in situations where immediate storage at low temperatures is not possible .
Use in Purification Processes
N-octylpyridinium bromide has been applied in the purification of benzene . The compound’s ionic liquid properties make it suitable for use in purification processes .
Role in Synthesis and Reactivity
Pyridinium salts, including N-octylpyridinium bromide, are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Importance as Pyridinium Ionic Liquids
N-octylpyridinium bromide is important as a pyridinium ionic liquid . Ionic liquids have a wide range of applications, including in chemical synthesis and materials science .
Use in Biological Issues Related to Gene Delivery
Pyridinium salts, including N-octylpyridinium bromide, have applications in biological issues related to gene delivery . This highlights the compound’s potential in the field of genetics and molecular biology .
Mechanism of Action
Target of Action
N-Octylpyridinium bromide is a type of pyridinium salt . Pyridinium salts are known to be structurally diverse and have been found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Pyridinium salts, in general, are known to play a role in a wide range of research topics, including their applications in materials science and biological issues related to gene delivery .
Result of Action
N-Octylpyridinium bromide has been found to enable the preservation of the bacterial composition in fecal samples transported and stored at room temperature for up to at least 14 days . This suggests that N-Octylpyridinium bromide may have a stabilizing effect on bacterial compositions, which could be a significant result of its action.
Action Environment
N-Octylpyridinium bromide has been shown to be effective in preserving bacterial composition in fecal samples even when transported and stored at room temperature . This suggests that N-Octylpyridinium bromide is stable and retains its efficacy under these conditions.
properties
IUPAC Name |
1-octylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPCMOUFKLBCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883861 | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octylpyridinium bromide | |
CAS RN |
2534-66-9 | |
| Record name | Octylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-octyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-octylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)












